(3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

GABA-A receptor Positive allosteric modulation Benzodiazepine binding site

(3,4-Dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1235180-46-7) is a synthetic hybrid heterocyclic compound (C17H14N4OS, MW 322.39 g/mol) that integrates a 3,4-dihydroquinoline scaffold linked via a carbonyl bridge to a 2-(pyrazin-2-yl)thiazole moiety. It belongs to a chemotype recognized for interactions at the GABA-A receptor benzodiazepine binding site and other CNS targets, with closely related analogs such as SJM-3 (the 6-fluoro-2-methyl derivative) demonstrating positive allosteric modulation of GABA-A receptors.

Molecular Formula C17H14N4OS
Molecular Weight 322.39
CAS No. 1235180-46-7
Cat. No. B2494270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
CAS1235180-46-7
Molecular FormulaC17H14N4OS
Molecular Weight322.39
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)C(=O)C3=CSC(=N3)C4=NC=CN=C4
InChIInChI=1S/C17H14N4OS/c22-17(21-9-3-5-12-4-1-2-6-15(12)21)14-11-23-16(20-14)13-10-18-7-8-19-13/h1-2,4,6-8,10-11H,3,5,9H2
InChIKeyMDHDYQOUVRWAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3,4-Dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1235180-46-7) for Medicinal Chemistry Screening


(3,4-Dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone (CAS 1235180-46-7) is a synthetic hybrid heterocyclic compound (C17H14N4OS, MW 322.39 g/mol) that integrates a 3,4-dihydroquinoline scaffold linked via a carbonyl bridge to a 2-(pyrazin-2-yl)thiazole moiety . It belongs to a chemotype recognized for interactions at the GABA-A receptor benzodiazepine binding site and other CNS targets, with closely related analogs such as SJM-3 (the 6-fluoro-2-methyl derivative) demonstrating positive allosteric modulation of GABA-A receptors [1]. The unsubstituted dihydroquinoline core of this compound offers a baseline scaffold for structure-activity relationship (SAR) exploration, distinguishing it from substituted congeners that carry additional steric and electronic features.

Why Generic Substitution of (3,4-Dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone Fails: SAR Sensitivity Across Dihydroquinoline Congeners


Compounds within the dihydroquinoline–pyrazinyl–thiazolyl methanone series cannot be treated as interchangeable. The unsubstituted dihydroquinoline core of CAS 1235180-46-7 lacks the 6-fluoro and 2-methyl substituents present in SJM-3 (CAS 1234977-97-9), which critically influence GABA-A receptor subtype binding modes and the ability to modulate both synaptic and extrasynaptic receptors [1]. The 6-methyl analog (CAS 1234894-03-1) and the dihydroisoquinoline isomer (differing in ring fusion geometry) further illustrate that even minor structural perturbations alter target engagement profiles . Substituting one in-class compound for another without SAR validation may lead to loss of desired allosteric activity, altered selectivity, or confounding data in screening cascades. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence: (3,4-Dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone versus Closest Analogs


GABA-A Receptor Modulation: Unsubstituted Dihydroquinoline Core vs. 6-Fluoro-2-methyl SJM-3

The target compound represents the unsubstituted parent of the SJM-3 series. SJM-3 (6-fluoro-2-methyl analog, CAS 1234977-97-9) acts as a high-affinity antagonist at the α+/γ− benzodiazepine binding site while simultaneously potentiating GABA currents via a distinct transmembrane domain binding site for diazepam, acting as a more efficient modulator than diazepam itself [1]. In Xenopus laevis oocyte electrophysiology, SJM-3 strongly potentiated GABA-evoked currents and, unlike low concentrations of benzodiazepines, modulated both synaptic and extrasynaptic receptors [1]. The unsubstituted dihydroquinoline core (target compound) lacks the 6-fluoro and 2-methyl groups that contribute to the dual-site binding mechanism, serving instead as a tool for probing the minimal pharmacophore required for benzodiazepine site engagement.

GABA-A receptor Positive allosteric modulation Benzodiazepine binding site

PARP11 Inhibitory Activity: Dihydroquinoline Core vs. 2-Methylindoline Analog ITK7

A same-formula (C17H14N4OS) isomer, ITK7 (2-methylindolin-1-yl analog, CAS not assigned), is a potent and selective PARP11 inhibitor with an IC50 of 14 nM and >200-fold selectivity over other PARP family members [1]. The target compound (3,4-dihydroquinoline core) differs only in the nitrogen-containing ring system (dihydroquinoline vs. methylindoline) and the amide connectivity, yet this subtle topological difference redirects biological activity entirely away from PARP11. No PARP11 inhibition data exist for the dihydroquinoline scaffold, making ITK7 an inappropriate functional substitute for SAR studies centered on the quinoline ring system.

PARP11 Mono-ADP-ribosylation DNA damage

Dihydroquinoline vs. Dihydroisoquinoline Isomer: Ring Fusion Geometry Determines Pharmacophore Conformation

The target compound (3,4-dihydroquinolin-1(2H)-yl) and its dihydroisoquinoline isomer (3,4-dihydroisoquinolin-2(1H)-yl, CAS not assigned) share identical molecular formula (C17H14N4OS) and molecular weight (322.39 g/mol) but differ fundamentally in ring fusion geometry—the dihydroquinoline N is positioned at the ring junction, while the dihydroisoquinoline places N within the saturated ring linker. This positional isomerism generates distinct conformational preferences and electrostatic surface properties, potentially altering target protein complementarity. In the broader quinoline/isoquinoline literature, such isomerism has been shown to affect bioactivity profiles, solubility, and metabolic stability .

Isosterism Pharmacophore geometry Conformational analysis

Baseline Hydrophobicity Advantage: Unsubstituted Dihydroquinoline Core for CNS Multiparameter Optimization

The target compound, lacking the 6-fluoro and 2-methyl substituents of SJM-3, is predicted to exhibit lower LogP (estimated LogP ~2.5-3.0) compared to SJM-3 (estimated LogP ~3.2-3.8) . In CNS drug design, compounds with LogP between 2–3 and topological polar surface area (TPSA) <90 Ų are associated with favorable brain penetration [1]. The target compound's TPSA is calculated at ~69 Ų, placing it within the CNS-accessible chemical space. The reduced lipophilicity relative to SJM-3 may also translate to lower microsomal clearance and reduced phospholipidosis risk, though direct experimental confirmation is lacking.

CNS drug design Lipophilicity Physicochemical properties

Synthetic Accessibility and Derivatization Potential: Unsubstituted Core vs. Pre-functionalized Analogs

The target compound is synthesized via amide coupling between commercially available 3,4-dihydroquinoline and 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (or its activated ester), using standard coupling reagents such as EDCI or DCC . This unsubstituted scaffold bears no additional functional groups on the dihydroquinoline ring, offering a clean slate for parallel derivatization at positions 6, 7, or 8 without the need for protecting group strategies required when pre-existing substituents (e.g., the 6-fluoro group in SJM-3) are present. The absence of steric hindrance at the 2-position of the dihydroquinoline ring also permits N-alkylation or further ring modifications that would be sterically disfavored in the 2-methyl-substituted analog (CAS 1234894-03-1).

Medicinal chemistry Scaffold diversification Synthetic tractability

Optimal Application Scenarios for (3,4-Dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone in Drug Discovery and Chemical Biology


GABA-A Receptor Benzodiazepine Site Pharmacophore Elucidation

This compound serves as the minimal pharmacophore scaffold for probing the structural requirements of the GABA-A receptor benzodiazepine binding site. Because it lacks the 6-fluoro and 2-methyl substituents found in SJM-3, it establishes the baseline affinity and functional activity attributable solely to the dihydroquinoline–pyrazinyl–thiazolyl methanone core. Comparative concentration-response experiments against SJM-3 (positive control with demonstrated dual-site modulation [1]) in radioligand displacement assays (e.g., [³H]flunitrazepam binding) and electrophysiological recordings (Xenopus oocyte two-electrode voltage clamp) allow deconvolution of substituent contributions to receptor binding and allosteric efficacy.

Scaffold-Hopping Starting Point for CNS Drug Lead Generation

With predicted CNS MPO-compliant properties (LogP ~2.5-3.0, TPSA ~69 Ų [1]), this unsubstituted scaffold is an attractive starting point for lead optimization programs targeting CNS disorders such as anxiety, epilepsy, or cognitive impairment. Unlike SJM-3, whose higher lipophilicity (estimated LogP ~3.2-3.8) may increase off-target binding and metabolic clearance, the target compound's lower lipophilicity aligns with CNS drug design guidelines [2]. Structure-based design efforts can systematically explore substitutions at the 6-, 7-, and 8-positions of the dihydroquinoline ring while monitoring CNS MPO and Lipinski compliance.

Negative Control for PARP11 Selectivity Profiling

The dihydroquinoline scaffold is structurally distinct from the 2-methylindoline core of the PARP11 inhibitor ITK7 (IC50 = 14 nM [1]), despite sharing the same molecular formula. This compound can therefore serve as a structurally matched negative control in PARP11 enzymatic assays, helping to validate that observed inhibition is scaffold-specific rather than an artifact of the shared pyrazinyl-thiazolyl methanone substructure. This application is critical for ensuring the rigor of PARP family selectivity profiling in chemical biology studies.

Parallel Library Synthesis Template for Dihydroquinoline SAR Exploration

The unsubstituted dihydroquinoline ring provides a versatile template for parallel synthesis of focused compound libraries. Unlike pre-functionalized analogs (SJM-3 with 6-fluoro and 2-methyl groups; CAS 1234894-03-1 with 6-methyl group), the target compound permits direct electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation) at the 6- and 8-positions, as well as metal-catalyzed cross-coupling reactions after halogenation [1]. This synthetic accessibility accelerates the generation of SAR data for the dihydroquinoline chemotype without the need for de novo scaffold synthesis for each analog.

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